molecular formula C11H14O3 B084763 2-(2-Methoxyphenyl)-1,3-dioxane CAS No. 13309-95-0

2-(2-Methoxyphenyl)-1,3-dioxane

Cat. No. B084763
CAS RN: 13309-95-0
M. Wt: 194.23 g/mol
InChI Key: NIVJIFNSJCMTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-1,3-dioxane, also known as piperonyl acetate, is an organic compound that is widely used in the field of chemistry. It is a colorless liquid that has a sweet and floral odor. This compound is used in various fields, including the pharmaceutical industry, perfumery, and agriculture.

Mechanism Of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1,3-dioxane is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to various physiological effects.

Biochemical And Physiological Effects

2-(2-Methoxyphenyl)-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, which make it useful in the production of insecticides and other pesticides. Additionally, it has been shown to have anticoagulant properties, which make it useful in the production of pharmaceutical compounds.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-Methoxyphenyl)-1,3-dioxane in lab experiments include its high yield, simplicity of synthesis, and its wide range of applications. However, the limitations include its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are several future directions for the research and development of 2-(2-Methoxyphenyl)-1,3-dioxane. One potential direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, there is potential for the development of new pharmaceutical compounds that are based on the structure of 2-(2-Methoxyphenyl)-1,3-dioxane. Finally, there is potential for the development of new insecticides and other pesticides that are based on the properties of 2-(2-Methoxyphenyl)-1,3-dioxane.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-1,3-dioxane is an important organic compound that has a wide range of applications in various fields. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research and development that hold promise for the future.

Synthesis Methods

The synthesis of 2-(2-Methoxyphenyl)-1,3-dioxane is typically carried out through the reaction of piperonal with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction produces 2-(2-Methoxyphenyl)-1,3-dioxane acetate, which is then purified through distillation. This method is widely used in the industry due to its simplicity and high yield.

Scientific Research Applications

2-(2-Methoxyphenyl)-1,3-dioxane is used in various scientific research applications, including the synthesis of other organic compounds. It is commonly used as a precursor in the synthesis of fragrances, such as heliotropin and coumarin. It is also used in the production of insecticides, such as pyrethrins, which are used to control pests in agriculture. Additionally, it is used in the synthesis of pharmaceutical compounds, such as antihistamines and anticoagulants.

properties

CAS RN

13309-95-0

Product Name

2-(2-Methoxyphenyl)-1,3-dioxane

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dioxane

InChI

InChI=1S/C11H14O3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

NIVJIFNSJCMTQY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2OCCCO2

Canonical SMILES

COC1=CC=CC=C1C2OCCCO2

synonyms

1,3-Dioxane,2-(2-methoxyphenyl)-(9CI)

Origin of Product

United States

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